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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of YM-430, a dual

β1-adrenergic receptor antagonist and calcium channel blocker, with established

cardiovascular agents. The information is compiled from available preclinical data to assist

researchers in evaluating its potential therapeutic utility and understanding its mechanism of

action in the context of current treatment options.

Overview of YM-430
YM-430 is an investigational compound identified as a 1,4-dihydropyridine derivative with a

dual mechanism of action: selective β1-adrenergic receptor blockade and calcium channel

antagonism[1]. This unique combination suggests potential applications in the management of

cardiovascular conditions such as angina and hypertension, aiming to reduce myocardial

oxygen demand and improve coronary blood flow simultaneously[1][2]. Preclinical studies in

animal models have demonstrated its efficacy in producing vasodilation, reducing blood

pressure, and protecting against experimentally induced myocardial ischemia[1][2].

Comparative Pharmacological Profiles
To provide a comprehensive assessment of YM-430's pharmacological profile, it is compared

with established drugs that share one or both of its mechanisms of action. The comparators

selected are:
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Carvedilol: A non-selective β-blocker with α1-blocking activity, resulting in vasodilation.

Nebivolol: A third-generation β1-selective blocker that also promotes vasodilation through

nitric oxide release.

Amlodipine: A dihydropyridine calcium channel blocker widely used for hypertension and

angina.

Nifedipine: A dihydropyridine calcium channel blocker, representing an earlier generation of

this class.

The following tables summarize the available quantitative data for YM-430 and its comparators.

Table 1: In Vitro Potency and Efficacy
Compound Target(s) Assay Species

Potency
(IC50/EC50)

Reference

YM-430

Calcium

Channel &

β1-

Adrenergic

Receptor

Inhibition of

3,4-

diaminopyridi

ne-induced

rhythmic

contractions

Dog

(Coronary

Artery)

59.2 nM [2]

Carvedilol

β1, β2, α1-

Adrenergic

Receptors

Not specified Not specified Not specified

Nebivolol

β1-

Adrenergic

Receptor

Not specified Not specified Not specified

Amlodipine

L-type

Calcium

Channels

Not specified Not specified Not specified

Nifedipine

L-type

Calcium

Channels

Not specified Not specified Not specified
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Note: Detailed in vitro potency data for YM-430 on specific receptor binding is not publicly

available. Data for comparator drugs are extensive and can be found in specialized

pharmacology databases.

Table 2: In Vivo Efficacy in Animal Models
Compound Model Species Dose Effect Reference

YM-430

Arginine

vasopressin-

induced ST-

segment

depression

Rat
10-100 mg/kg

PO

IC50: 36.6

mg/kg
[2]

YM-430

Coronary

artery

occlusion-

induced ST-

segment

elevation

Dog 0.3 mg/kg IV
Significant

inhibition
[2]

YM-430

Isoproterenol-

induced

tachycardia

Rat

0.1 µg/kg IV

(isoproterenol

)

Inhibition of

tachycardia
[1]

YM-430 Hypotension
Dog

(conscious)

0.1-1 mg/kg

IV

Dose-

dependent

hypotension

with

tachycardia

[1]

YM-430 Hypotension
Rat

(conscious)

100 mg/kg

PO

Long-lasting

hypotensive

effect with

slight

tachycardia

[1]

Table 3: Pharmacokinetic Parameters
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Parameter YM-430 Carvedilol Nebivolol Amlodipine Nifedipine

Bioavailability
Data not

available
~25-35%

12%

(extensive

metabolizers)

to 96% (poor

metabolizers)

64-90% 45-75%

Protein

Binding

Data not

available
>98% ~98% ~93% 92-98%

Half-life
Data not

available
7-10 hours 10-19 hours 30-50 hours 2-5 hours

Metabolism
Data not

available

Extensive

hepatic

(CYP2D6,

CYP2C9)

Extensive

hepatic

(CYP2D6)

Extensive

hepatic

Extensive

hepatic

(CYP3A4)

Excretion
Data not

available

Primarily

feces

Urine and

feces

Primarily

urine (as

metabolites)

Primarily

urine (as

metabolites)

Note: Pharmacokinetic data for YM-430 is not publicly available.

Signaling Pathways and Experimental Workflows
Signaling Pathway of YM-430
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Caption: Dual mechanism of YM-430.

Experimental Workflow for In Vivo Cardiovascular
Assessment
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Caption: In vivo cardiovascular assessment workflow.

Experimental Protocols
The following are summaries of the methodologies used in the preclinical evaluation of YM-
430, based on the available publications.

Cardiovascular Effects in Anesthetized Dogs
Animal Model: Beagle dogs were anesthetized, and catheters were inserted for drug

administration and measurement of cardiovascular parameters.

Drug Administration: YM-430 was administered intravenously at doses ranging from 0.01 to

0.3 mg/kg.

Measurements: Mean blood pressure, heart rate, total peripheral resistance, and a double

product (heart rate × systolic blood pressure) were recorded. Coronary and other arterial

blood flows were measured using electromagnetic flow probes. The effects on the maximal
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rate of rise of left ventricular pressure (max dp/dt) and the PQ interval of the

electrocardiogram were also assessed.

Data Analysis: Dose-dependent effects of YM-430 on the measured parameters were

evaluated.

Antianginal Effects in a Rat Model of Myocardial
Ischemia

Animal Model: Anesthetized rats were used.

Induction of Ischemia: Arginine vasopressin was administered intravenously to induce ST-

segment depression on the electrocardiogram, mimicking myocardial ischemia.

Drug Administration: YM-430 was administered orally at doses ranging from 10 to 100

mg/kg.

Measurements: The degree of ST-segment depression was measured from the ECG

recordings.

Data Analysis: The dose-response relationship for the inhibition of ST-segment depression

by YM-430 was determined, and the IC50 value was calculated.

Antianginal Effects in a Dog Model of Coronary
Occlusion

Animal Model: Anesthetized dogs underwent a thoracotomy to expose the heart.

Induction of Ischemia: The left anterior descending coronary artery was occluded to induce

myocardial ischemia, resulting in ST-segment elevation on the epicardial electrocardiogram.

Drug Administration: YM-430 was administered intravenously at a dose of 0.3 mg/kg.

Measurements: ST-segment elevation was monitored from the epicardial ECG.

Data Analysis: The effect of YM-430 on the magnitude of ST-segment elevation was

evaluated.
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Discussion and Conclusion
YM-430 demonstrates a promising preclinical pharmacological profile as a dual-acting agent for

potential cardiovascular therapies. Its ability to combine β1-adrenergic blockade with calcium

channel antagonism in a single molecule could offer advantages in terms of efficacy and

patient compliance. The available in vivo data in dogs and rats confirm its intended effects on

blood pressure, heart rate, and myocardial ischemia[1][2].

However, a significant lack of publicly available data on its pharmacokinetics, receptor binding

affinities, and safety profile limits a comprehensive comparison with established drugs. Without

this information, it is challenging to predict its clinical utility and potential for adverse effects.

The absence of any publicly accessible clinical trial data suggests that the development of YM-
430 may have been discontinued.

For researchers interested in this or similar dual-acting compounds, the preclinical data on YM-
430 provides a basis for further investigation. Future studies would need to focus on elucidating

the complete pharmacokinetic and pharmacodynamic profile and conducting thorough safety

assessments to validate its therapeutic potential. The experimental models described in the

publications on YM-430 serve as a useful reference for designing such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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